Fascioquinol E

Description

Overview of Marine Natural Products in Chemical Biology

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant potential for drug discovery and chemical biology. scielo.brresearchgate.net Marine natural products (MNPs) are structurally diverse and often possess biological activities not found in terrestrial organisms. frontiersin.orgnih.gov These compounds play crucial roles in the chemical ecology of their producing organisms, serving as signaling molecules, defense agents, or facilitating symbiotic relationships. In the realm of chemical biology, MNPs provide invaluable tools to probe biological pathways and understand complex cellular processes. nih.govamazon.com Their unique scaffolds have inspired the development of new therapeutic agents, with several marine-derived drugs already in clinical use. frontiersin.orgnih.gov

Significance of Meroterpenoids from Marine Organisms

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically derived from both terpenoid and polyketide pathways. frontiersin.orgmdpi.com This hybrid nature results in a remarkable structural diversity, ranging from simple prenylated hydroquinones to complex, polycyclic architectures. nih.govnih.gov Marine organisms, particularly sponges and fungi, are prolific producers of meroterpenoids, which exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. frontiersin.orgnih.gov The unique chemical structures and potent bioactivities of marine meroterpenoids make them a focal point of natural product research, offering promising leads for the development of new drugs. mdpi.commdpi.com

Positioning of Fascioquinol E within the Meroterpene Chemical Space

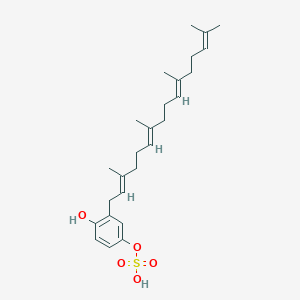

This compound is a sulfated meroterpenoid, a relatively rare subclass of this already diverse group of natural products. mdpi.com Its structure features a diterpene chain attached to a hydroquinone (B1673460) core, a characteristic of many bioactive marine meroterpenoids. mdpi.com The presence of a sulfate (B86663) group is a key distinguishing feature, which can significantly influence the compound's solubility and biological activity. Structurally, it is related to other fascioquinols (A-F) and geranylgeranyl-1,4-hydroquinone, also isolated from Fasciospongia sp. mdpi.comrsc.orgresearchgate.net The unique combination of a linear diterpene moiety and a sulfate group positions this compound as a distinctive member of the meroterpene chemical space, warranting further investigation into its biosynthetic origins and therapeutic potential. mdpi.com

Research Imperatives and Challenges in Natural Product Discovery

The discovery and development of new natural products, including those from marine sources, face several significant challenges. A primary hurdle is the "supply problem," where the isolation of sufficient quantities of a compound for preclinical and clinical studies is often difficult due to the low abundance of the natural product in its source organism. nih.govfrontiersin.org The structural complexity of many natural products also presents a formidable challenge for total synthesis. ijpsjournal.com Furthermore, the process of dereplication, or the rapid identification of known compounds, is crucial to avoid rediscovery and focus resources on novel structures. nih.gov Overcoming these challenges requires interdisciplinary approaches, including advances in analytical techniques, synthetic chemistry, and biotechnology, such as cultivation of source organisms or their symbionts and heterologous expression of biosynthetic gene clusters. ijpsjournal.comtandfonline.com

Detailed Research Findings

This compound has been the subject of targeted research to elucidate its biological mechanism of action and evaluate its therapeutic potential.

Table 1: Isolation and Structural Details of this compound

| Attribute | Description |

| Natural Source | Marine sponge Fasciospongia sp. mdpi.comcore.ac.uk |

| Chemical Class | Meroterpenoid (sulfated) mdpi.com |

| Key Structural Features | Diterpene chain, hydroquinone core, sulfate group mdpi.com |

| Related Compounds | Fascioquinol A, B, C, D, F, Geranylgeranyl-1,4-hydroquinone mdpi.comrsc.orgresearchgate.net |

Table 2: Biological Activity of this compound

| Target | Effect | Pathogen(s) |

| Protein Tyrosine Phosphatase (PTP) CpsB | Inhibition of phosphatase activity mdpi.comcore.ac.ukannualreviews.orgresearchgate.net | Streptococcus pneumoniae core.ac.ukannualreviews.orgfrontiersin.org |

| Capsule Production | Decreased synthesis core.ac.uk | Streptococcus pneumoniae, Klebsiella pneumoniae core.ac.uk |

| Macrophage Adherence | Increased researchgate.netfrontiersin.org | Streptococcus pneumoniae frontiersin.org |

| Bacterial Growth | Inhibitory at higher concentrations core.ac.uk | Gram-positive bacteria core.ac.uk |

Initial investigations revealed that this compound inhibits the protein tyrosine phosphatase CpsB, a key enzyme in the regulation of capsule production in various pathogenic bacteria. mdpi.comcore.ac.ukannualreviews.orgresearchgate.net This inhibition was observed to decrease the synthesis of the protective polysaccharide capsule in both Streptococcus pneumoniae and Klebsiella pneumoniae. core.ac.uk By diminishing this crucial virulence factor, this compound renders the bacteria more susceptible to the host's immune response, as evidenced by increased adherence to macrophages. researchgate.netfrontiersin.org While this compound does exhibit direct antibacterial activity against Gram-positive bacteria at higher concentrations, its primary therapeutic potential is thought to lie in its anti-virulence activity, which disarms the pathogen without necessarily killing it, a strategy that may reduce the selective pressure for resistance development. core.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38O5S |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[4-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C26H38O5S/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(17-18-26(24)27)31-32(28,29)30/h9,11,13,15,17-19,27H,6-8,10,12,14,16H2,1-5H3,(H,28,29,30)/b21-11+,22-13+,23-15+ |

InChI Key |

FUIUAWDGDISUMT-FPFQZNTGSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)OS(=O)(=O)O)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)OS(=O)(=O)O)O)C)C)C)C |

Synonyms |

fascioquinol E |

Origin of Product |

United States |

Origin and Isolation of Fascioquinol E

Source Organism Identification: Fasciospongia Species

Fascioquinol E is a secondary metabolite produced by a marine sponge belonging to the genus Fasciospongia. aidrc.org.au Sponges of this genus are known to be a rich source of a diverse array of bioactive natural products, including various terpenoids and meroterpenoids. aidrc.org.aunih.gov The specific specimen that yielded this compound was identified as Fasciospongia sp. aidrc.org.au

Geographic and Ecological Context of Collection

The Fasciospongia sp. from which this compound was isolated was collected from the deep waters off the coast of Southern Australia. nih.gov This marine environment is characterized by its unique ecological conditions, which are believed to contribute to the production of novel chemical compounds by the organisms inhabiting it. The collection of marine invertebrates from such deep-water locations is a crucial first step in the discovery of new natural products with potential biological activities. ymc.eu

Extraction and Fractionation Methodologies for Bioactive Metabolites

The initial step in isolating this compound involves the extraction of the collected sponge material. The frozen sponge sample is typically subjected to exhaustive extraction with a polar solvent such as ethanol. dokumen.pub The resulting crude extract, containing a complex mixture of various compounds, is then concentrated under reduced pressure.

To separate the components of the crude extract, a process known as fractionation is employed. This often involves solvent partitioning, where the extract is suspended in water and sequentially extracted with solvents of increasing polarity. In the case of the extract containing this compound, it was partitioned between n-butanol and water. dokumen.pub This step serves to separate compounds based on their differential solubility in the two immiscible liquid phases, thereby simplifying the mixture for further purification.

Further fractionation of the n-butanol-soluble portion is typically achieved using various chromatographic techniques. Column chromatography is a common method, where the extract is passed through a stationary phase (e.g., silica gel, Sephadex LH-20) and eluted with a solvent or a gradient of solvents. nih.gov This separates the compounds based on their affinity for the stationary phase and their solubility in the mobile phase.

Isolation Techniques for Pure Compound Procurement

The final stage in obtaining pure this compound involves high-performance liquid chromatography (HPLC). jsmcentral.org Fractions obtained from column chromatography that show the presence of the desired compound are subjected to one or more rounds of HPLC. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. By carefully selecting the column and the mobile phase (the solvent that carries the sample through the column), a high degree of separation can be achieved.

Structural Elucidation and Characterization of Fascioquinol E

Advanced Spectroscopic Methods for Structure Determination

The primary toolkit for elucidating the structure of novel natural products involves a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy. Each method provides unique and complementary pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Fascioquinol E, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. uq.edu.au Detailed analysis of these spectra, recorded in deuterated chloroform (B151607) (CDCl₃), allowed for the assignment of every proton and carbon in the this compound structure. uq.edu.au

¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| 2-H | 5.10 | t (7.0 Hz) |

| 3-H₂ | 3.31 | d (7.0 Hz) |

| 6-H | 5.22 | t (7.0 Hz) |

| 7-H₂ | 2.05 | m |

| 10-H | 5.10 | t (7.0 Hz) |

| 11-H₂ | 2.05 | m |

| 14-H | 5.10 | t (7.0 Hz) |

| 15-H₂ | 2.05 | m |

| 16-Me | 1.60 | s |

| 17-Me | 1.78 | s |

| 18-Me | 1.68 | s |

| 19-Me | 1.60 | s |

| 20-Me | 1.60 | s |

| 2'-H | 6.55 | s |

| 5'-H | 6.55 | s |

| 6'-Me | 2.15 | s |

Data sourced from Zhang et al., 2011. uq.edu.au

¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 135.5 |

| 2 | 124.5 |

| 3 | 28.5 |

| 4 | 123.6 |

| 5 | 131.4 |

| 6 | 124.5 |

| 7 | 39.8 |

| 8 | 135.1 |

| 9 | 131.4 |

| 10 | 124.5 |

| 11 | 39.8 |

| 12 | 135.1 |

| 13 | 131.4 |

| 14 | 124.5 |

| 15 | 39.8 |

| 16 | 16.1 |

| 17 | 25.8 |

| 18 | 17.8 |

| 19 | 16.1 |

| 20 | 16.1 |

| 1' | 121.2 |

| 2' | 118.0 |

| 3' | 145.4 |

| 4' | 145.4 |

| 5' | 118.0 |

| 6' | 118.9 |

| 7' | 16.0 |

Data sourced from Zhang et al., 2011. uq.edu.au

Mass spectrometry is essential for determining the precise molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used. The analysis yielded a molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 453.3363. This experimental value corresponded to a molecular formula of C₃₀H₄₄O₃, confirming the elemental composition and the degree of unsaturation in the molecule. uq.edu.au

These spectroscopic techniques provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. The IR spectrum of this compound showed a broad absorption band at 3354 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl (alcohol or phenol) group. uq.edu.au This confirmed the presence of the hydroquinone (B1673460) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV spectrum of this compound, measured in methanol (B129727) (MeOH), displayed absorption maxima (λ_max_) at 210 nm and 295 nm. These absorptions are consistent with the electronic system of the substituted hydroquinone ring. uq.edu.au

X-ray Crystallography and Diffraction Analysis for Absolute Stereochemistry

While spectroscopic methods define the planar structure and local relative stereochemistry, determining the absolute three-dimensional arrangement of atoms often requires X-ray crystallography. windows.netuq.edu.au In this technique, a crystal of the compound diffracts X-rays, creating a pattern from which a detailed 3D model of the electron density, and thus the atomic positions, can be calculated. windows.net Although the structure of this compound was confirmed through comprehensive spectroscopic analysis and biosynthetic considerations, specific crystallographic data tables for Fascioquin-E itself are not widely detailed in primary literature. The absolute stereochemistry of related meroterpenoids is often confirmed through X-ray analysis of a suitable crystalline derivative within the family, allowing for structural correlation. scribd.com

Comparative Structural Analysis with Related Fascioquinols and Meroterpenes

This compound belongs to a larger family of related compounds known as fascioquinols, which share a common meroterpenoid scaffold. uq.edu.aumdpi.com Meroterpenes are characterized by a polyketide-derived aromatic core (in this case, a hydroquinone) and a terpene-derived side chain.

This compound is distinguished by its linear C₂₀ geranylgeranyl terpene side chain attached to a methyl-hydroquinone core. uq.edu.au This contrasts with other members of its family:

Fascioquinols B, C, and D: These compounds feature a tricyclic diterpene moiety. They are not co-metabolites but rather artifacts formed from the acid-mediated cyclization of the linear precursor, fascioquinol A, during the isolation process. uq.edu.au

Fascioquinol F: This compound is closely related to this compound, featuring the same geranylgeranyl hydroquinone core but with a different substitution pattern on the aromatic ring. uq.edu.au

The broader class of meroterpenoids includes compounds like the strongylophorines, which also possess a diterpene unit attached to a hydroquinone core but with more complex, often polycyclic, terpene skeletons. mdpi.com The structural elucidation of this compound, with its relatively simple linear terpene chain, provides a valuable biosynthetic reference point for understanding how these more complex marine natural products are assembled in nature. uq.edu.au

Synthetic Strategies and Chemical Modifications of Fascioquinol E

Total Synthesis Approaches to the Core Skeleton

The construction of the intricate tetracyclic core of the fascioquinols presents significant synthetic challenges, including the stereocontrolled formation of multiple chiral centers and the regioselective installation of functional groups.

A logical retrosynthetic analysis for the fascioquinol core, inspired by the successful synthesis of the OMe derivative of Fascioquinol B, would commence by disconnecting the molecule at key strategic bonds to simplify the structure into more readily available starting materials. researchgate.netwindows.net

A primary disconnection would involve the C-ring, which can be envisioned to be formed via a radical cyclization of a precursor containing a hydroquinone (B1673460) moiety and a suitably functionalized terpenoid side chain. This simplifies the target to a key intermediate which can be assembled through the coupling of two major fragments: a protected hydroquinone unit and a chiral terpenoid fragment.

Further disconnection of the terpenoid fragment would involve breaking it down into smaller, commercially available or easily synthesized building blocks. For instance, the synthesis of a key terpenoid precursor for a Fascioquinol B derivative utilized a copper-catalyzed addition of a Grignard reagent to an epoxide, highlighting a powerful method for constructing the carbon skeleton with high stereocontrol. researchgate.net The general logic of chemical synthesis suggests breaking down complex molecules into simpler precursors through a series of reliable reactions. deanfrancispress.com

Key Retrosynthetic Disconnections for a Fascioquinol-type Core:

| Disconnection Type | Bond(s) Broken | Key Precursors | Corresponding Forward Reaction |

| C-Ring Formation | C-C bond in the decalin ring system | Acyclic terpenoid-hydroquinone | Radical Cyclization |

| Fragment Coupling | C-C bond connecting terpenoid and aromatic units | Protected hydroquinone and functionalized terpenoid | Grignard Reaction or other cross-coupling |

| Terpenoid Backbone | C-C bond within the terpenoid chain | Simpler chiral building blocks | Copper-catalyzed Grignard addition to epoxide |

This retrosynthetic strategy offers a convergent and flexible approach, allowing for the independent synthesis of the aromatic and terpenoid fragments, which can then be combined in the later stages of the synthesis.

The successful synthesis of the fascioquinol scaffold hinges on the application of highly stereoselective and regioselective reactions to control the complex three-dimensional arrangement of atoms.

A key challenge is the construction of the decalin ring system with the correct relative and absolute stereochemistry. In the synthesis of a Fascioquinol B derivative, a highly diastereoselective radical cyclization mediated by titanocene (B72419) was employed to form the C-ring. researchgate.netwindows.net This reaction proceeded with excellent stereocontrol, yielding the desired trans-fused decalin system.

The introduction of substituents on the aromatic ring must also be carefully controlled. Regioselective functionalization of the hydroquinone starting material is crucial for ensuring the correct positioning of the terpenoid side chain and any other substituents.

Furthermore, the stereocenters within the terpenoid side chain are often established using well-precedented asymmetric reactions. As demonstrated in the synthesis of the Fascioquinol B analogue, the use of a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an enoate can establish a key chiral center with high enantioselectivity. researchgate.net The stereoselective synthesis of complex natural products often relies on such powerful catalytic asymmetric transformations. mdpi.com

Key Stereoselective and Regioselective Reactions:

| Reaction Type | Purpose | Reagents/Catalysts | Outcome |

| Titanocene-mediated Radical Cyclization | Formation of the C-ring | Cp₂TiCl₂ | High diastereoselectivity for the trans-fused decalin |

| Copper-catalyzed Grignard Addition | Construction of the terpenoid backbone | CuBr·SMe₂ | High stereoselectivity in C-C bond formation |

| Asymmetric Conjugate Addition | Establishment of key stereocenters | Chiral copper catalysts | High enantioselectivity |

Semisynthesis of Fascioquinol E and Analogues

Semisynthesis, which involves the chemical modification of a readily available natural product, represents an alternative and often more efficient route to obtaining analogues of complex molecules. taylorandfrancis.comwikipedia.orgnih.gov In the context of this compound, a potential starting material for semisynthesis could be a more abundant, structurally related natural product isolated from the same or a different source. For instance, if a biosynthetic precursor to this compound were to be isolated in larger quantities, it could be chemically converted to the target molecule.

While specific semisynthetic routes to this compound are not detailed in the available literature, the isolation of several related fascioquinols (A-D, F) from Fasciospongia sp. suggests that these compounds could potentially serve as starting points for the semisynthesis of other members of the family. acs.org For example, the hydrolysis of a sulfate (B86663) ester or the modification of a side chain could provide access to different analogues.

Synthesis of Diverse this compound Derivatives

The synthesis of derivatives of this compound is crucial for understanding the structural requirements for its biological activity and for developing more potent or selective analogues. mdpi.comnih.govnih.gov

Once a synthetic route to the core skeleton of this compound is established, various strategies can be employed to modify this scaffold and generate a library of diverse derivatives. These modifications can target different parts of the molecule, including the hydroquinone ring, the terpenoid side chain, and the various functional groups.

One approach is to introduce different substituents onto the aromatic ring. This can be achieved by using differently substituted hydroquinone starting materials in the synthesis or by performing late-stage functionalization reactions on the fully assembled scaffold.

Modification of the terpenoid portion offers another avenue for diversification. The length and branching of the side chain can be altered by employing different terpenoid building blocks in the synthesis. Furthermore, the functional groups within the side chain, such as double bonds or hydroxyl groups, can be manipulated to create a range of analogues.

Strategies for Scaffold Diversification:

| Modification Site | Approach | Potential Changes |

| Hydroquinone Ring | Use of substituted starting materials | Introduction of alkyl, halogen, or other functional groups |

| Hydroquinone Ring | Late-stage functionalization | Oxidation to the corresponding quinone, etherification of hydroxyl groups |

| Terpenoid Side Chain | Use of varied building blocks | Alteration of chain length and branching patterns |

| Terpenoid Side Chain | Functional group manipulation | Reduction of double bonds, oxidation of alcohols, esterification |

The synthesis of derivatives with specific functional groups is a key strategy for elucidating the structure-activity relationships (SAR) of this compound. mdpi.comnih.govnih.gov By systematically varying the functional groups at different positions and assessing the impact on biological activity, researchers can identify the key pharmacophoric elements.

For example, the hydroxyl groups on the hydroquinone ring are likely important for activity, potentially through hydrogen bonding interactions with a biological target. Esterification or etherification of these groups would provide valuable SAR data. Similarly, the sulfate group in this compound is a key feature, and its removal or replacement with other charged or polar groups would be informative.

The stereochemistry of the molecule is also expected to play a crucial role in its biological activity. The synthesis of stereoisomers (diastereomers and enantiomers) of this compound would be essential for probing the importance of the three-dimensional structure for target binding.

Functional Group Modifications for SAR Studies:

| Position | Functional Group | Modification | Purpose |

| Hydroquinone | Hydroxyl groups | Esterification, Etherification | Probe importance of hydrogen bonding |

| C-ring | Sulfate group | Removal, Replacement with other groups | Determine the role of the sulfate moiety |

| Terpenoid chain | Stereocenters | Synthesis of stereoisomers | Investigate the importance of 3D structure |

| Aromatic ring | C-H bonds | Introduction of substituents | Explore electronic and steric effects |

Through such systematic synthetic modifications, a detailed understanding of the SAR of this compound can be achieved, paving the way for the design of new analogues with improved therapeutic potential.

No Direct Research Found on Chemoenzymatic Synthesis or Biocatalytic Transformations of this compound

As of the current date, a thorough review of scientific literature reveals no specific studies focused on the chemoenzymatic synthesis or biocatalytic transformations of the chemical compound this compound. While the fields of chemoenzymatic synthesis and biocatalysis are rapidly advancing, offering innovative and sustainable methods for producing complex molecules, their application has not yet been documented for this particular meroterpenoid. nih.govmdpi.commdpi.com

The principles of chemoenzymatic synthesis, which combine the selectivity of enzymes with the versatility of chemical reactions, have been successfully applied to a wide array of natural products and active pharmaceutical ingredients. mdpi.comnih.gov These methods often employ enzymes like lipases, proteases, ketoreductases, and monooxygenases to achieve high stereoselectivity and reduce the need for protecting groups, thereby streamlining synthetic routes. mdpi.comacademie-sciences.fralmacgroup.com

Similarly, biocatalytic transformations utilize enzymes or whole-cell systems to perform specific chemical modifications on a substrate. nih.govacademie-sciences.fr This can include hydroxylations, oxidations, reductions, and the formation of various functional groups, often with high regio- and enantioselectivity that is challenging to achieve through traditional chemical means. almacgroup.commdpi.com The development of enzyme immobilization techniques and the use of microreactors have further enhanced the efficiency and scalability of biocatalytic processes. nih.govmdpi.com

Despite the broad applicability of these enzymatic approaches in organic synthesis, including the synthesis of other complex natural products, there is no available research detailing the use of enzymes for the construction of the this compound skeleton or for its subsequent chemical modification. windows.netnih.govbeilstein-journals.org Researchers in the future may explore the potential of enzymes, such as oxidoreductases or transferases, to introduce specific functionalities or to construct the core structure of this compound in a more efficient and environmentally friendly manner. However, at present, any discussion on this topic would be purely speculative due to the absence of published research.

Biosynthetic Pathways and Enzymology of Fascioquinol E

Proposed Biosynthetic Origins of the Meroterpenoid Moiety

Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, partially derived from terpenoids and partially from other precursors, often polyketides. nih.govresearchgate.net The structure of Fascioquinol E features a diterpene benzo(hydro)quinone with a linear terpene moiety, a relatively rare structural motif among marine-derived meroterpenoids. nih.gov

The biosynthesis of the meroterpenoid moiety of this compound is proposed to originate from two primary metabolic pathways: the shikimate pathway and the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The Benzo(hydro)quinone Core: The aromatic quinone or hydroquinone (B1673460) core is likely derived from the shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. researchgate.net Key intermediates from this pathway, such as chorismate or prephenate, can be converted to 4-hydroxyphenylpyruvate (HPP), a direct precursor for the benzoquinone head of many meroterpenoids, including Vitamin E. researchgate.netfrontiersin.org

The Diterpene Moiety: The linear C20 diterpene chain is synthesized via the terpenoid biosynthesis pathway . This begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through either the MVA pathway (in the cytoplasm) or the MEP pathway (in plastids). mdpi.commdpi.com These C5 units are then sequentially condensed by isoprenyl diphosphate synthases (IDSs) to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally geranylgeranyl diphosphate (GGPP, C20). mdpi.com This GGPP molecule serves as the direct precursor for the linear diterpene tail of this compound.

The final assembly of the meroterpenoid structure involves the condensation of the benzo(hydro)quinone precursor with the diterpene chain, a reaction typically catalyzed by a prenyltransferase enzyme.

Investigation of Polyketide Synthase (PKS) and Terpene Synthase Pathways

The biosynthesis of complex natural products like this compound often involves large, multi-domain enzymes such as polyketide synthases (PKSs) and terpene synthases (TPSs).

Polyketide Synthase (PKS) Pathways: While the benzoquinone core is often linked to the shikimate pathway, in some meroterpenoids, the aromatic portion is of polyketide origin. mdpi.com Polyketides are assembled by PKSs through the successive decarboxylative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.govwikipedia.org There are three main types of PKSs (Type I, II, and III), which differ in their domain organization and catalytic mechanisms. mdpi.comwikipedia.org Although a direct role for PKSs in this compound biosynthesis has not been definitively established, the structural diversity of meroterpenoids suggests that a PKS-derived precursor for the quinone moiety is a plausible alternative to the shikimate pathway origin. Further genomic and biochemical investigations of the producing organism or its symbionts are needed to clarify this.

Terpene Synthase (TPS) Pathways: Terpene synthases are the key enzymes responsible for the vast structural diversity of terpenoids. mdpi.comnih.gov They catalyze the conversion of acyclic isoprenyl diphosphate precursors like GGPP into a wide array of linear, cyclic, and rearranged terpene skeletons. mdpi.com In the case of this compound, a specific diterpene synthase would be responsible for generating the linear C20 diterpene chain from GGPP. TPS enzymes are classified into several subfamilies (TPS-a, -b, -c, -d, -e/f, -g, and -h) based on sequence and functional similarities. mdpi.comfrontiersin.org The identification and characterization of the specific TPS involved in this compound biosynthesis would be a crucial step in understanding its formation.

Role of Microbial Symbionts in this compound Biosynthesis

Marine sponges are well-known for hosting diverse and abundant microbial communities, including bacteria, archaea, and fungi. nih.govfrontiersin.org These symbionts are often the true producers of many bioactive secondary metabolites isolated from sponges. nih.govrsc.org It is highly probable that the biosynthesis of this compound is carried out not by the sponge itself, but by one of its microbial symbionts.

Several lines of evidence support this hypothesis:

Metabolic Capabilities: Microorganisms are known to possess the complex enzymatic machinery, including PKS and TPS pathways, required for the synthesis of intricate natural products. frontiersin.orgbeilstein-journals.org

Chemical Defense: Symbionts may produce these compounds to protect the host sponge from predators, pathogens, or fouling organisms. nih.gov

Co-evolution: The long-standing symbiotic relationships between sponges and their microbes have likely led to the evolution of specialized metabolic pathways for the production of unique compounds like this compound. plos.org

Identifying the specific microbial symbiont responsible for this compound production is a significant challenge but is essential for understanding and harnessing its biosynthetic potential. This typically involves techniques such as metagenomic analysis of the sponge microbiome to identify biosynthetic gene clusters, followed by heterologous expression of these genes in a suitable host organism. nih.gov

Elucidation of Key Enzymatic Steps and Catalytic Mechanisms

While the complete enzymatic cascade for this compound biosynthesis remains to be fully elucidated, we can infer the key steps and catalytic mechanisms based on our understanding of related biosynthetic pathways.

Key Enzymatic Steps:

Precursor Formation: Synthesis of the benzo(hydro)quinone precursor via the shikimate pathway and the diterpene precursor (GGPP) via the MVA or MEP pathway.

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of the GGPP chain to the aromatic precursor. UbiA-type prenyltransferases are known to be involved in the biosynthesis of similar meroterpenoids. beilstein-journals.org

Tailoring Reactions: After the initial condensation, a series of tailoring enzymes, such as oxidoreductases (e.g., cytochrome P450 monooxygenases) and sulfotransferases, would modify the initial meroterpenoid scaffold to yield the final structure of this compound. mdpi.com The sulfation step is particularly noteworthy as it is a less common modification in this class of compounds.

Catalytic Mechanisms: The enzymes involved in this pathway employ a variety of catalytic mechanisms:

Acid-Base Catalysis: Used by many enzymes to activate substrates and facilitate reactions through proton transfer. egyankosh.ac.inaklectures.com

Covalent Catalysis: Involves the formation of a transient covalent bond between the enzyme and the substrate. egyankosh.ac.inaklectures.com

Metal Ion Catalysis: Metal ions can act as electrophiles, stabilize charges, or orient substrates within the active site. egyankosh.ac.inaklectures.com Terpene synthases, for example, typically require a divalent metal ion like Mg²⁺ or Mn²⁺ for the initial ionization of the diphosphate group. nih.gov

Proximity and Orientation: Enzymes bring substrates into close proximity and in the correct orientation to increase reaction rates. egyankosh.ac.inaklectures.com

The following table summarizes the likely enzymes and their functions in the biosynthesis of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Precursor(s) | Product(s) |

| Shikimate Pathway Enzymes | Synthesis of the aromatic precursor | Chorismate | 4-Hydroxyphenylpyruvate (HPP) or a related benzoquinone precursor |

| Isoprenyl Diphosphate Synthase (IDS) | Synthesis of the diterpene precursor | IPP, DMAPP | Geranylgeranyl diphosphate (GGPP) |

| Terpene Synthase (TPS) | Formation of the linear diterpene chain | GGPP | Linear C20 diterpene |

| Prenyltransferase (PT) | Condensation of the aromatic and terpene moieties | HPP-like precursor, GGPP | Meroterpenoid scaffold |

| Oxidoreductases (e.g., P450s) | Hydroxylation and other oxidative modifications | Meroterpenoid intermediate | Oxidized meroterpenoid |

| Sulfotransferase | Addition of a sulfate (B86663) group | Oxidized meroterpenoid, PAPS | This compound |

Genetic Engineering of Biosynthetic Pathways for Enhanced Production

The low natural abundance of many marine natural products, including this compound, often hinders their further development as therapeutic agents. rsc.org Genetic engineering of the biosynthetic pathway offers a promising strategy to overcome this supply issue. nih.govfrontiersin.org

Key Approaches for Enhanced Production:

Heterologous Expression: Once the biosynthetic gene cluster for this compound is identified (likely from a microbial symbiont), it can be cloned and expressed in a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This allows for large-scale fermentation and production of the compound.

Metabolic Engineering of the Host: The host organism's metabolism can be engineered to increase the supply of necessary precursors, such as those from the shikimate and terpenoid pathways. nih.gov This can involve overexpressing key enzymes in these pathways or knocking out competing pathways.

Enzyme Engineering: The catalytic properties of the biosynthetic enzymes themselves can be improved through protein engineering techniques like site-directed mutagenesis or directed evolution. beilstein-journals.org This could lead to enzymes with higher turnover rates or improved substrate specificity.

Pathway Optimization: The expression levels of the different genes within the biosynthetic cluster can be balanced to optimize the metabolic flux towards the final product. nih.gov This can be achieved by using promoters of different strengths or by assembling the genes into a synthetic operon.

The "Golden Rice" project, where the β-carotene biosynthetic pathway was engineered into rice, serves as a prime example of the power of genetic engineering to introduce and enhance complex metabolic pathways in a heterologous host. goldenrice.org Similar strategies could be applied to the production of this compound, paving the way for its potential therapeutic applications.

Biological Activities and Molecular Mechanisms of Action of Fascioquinol E

Inhibition of Bacterial Virulence Factors

Fascioquinol E demonstrates a notable capacity to inhibit bacterial virulence by targeting specific enzymes essential for pathogenic processes. Its action disrupts the production of protective capsules and interferes with DNA replication, thereby undermining the ability of bacteria to cause disease.

DNA Polymerase PHP Domain Inhibition

Further research has revealed that this compound possesses a dual inhibitory capability. nih.gov In addition to targeting PTPs, it also inhibits the Polymerase and Histidinol (B1595749) Phosphatase (PHP) domain of DNA polymerase PolC, a key enzyme in DNA replication in many Gram-positive pathogens. nih.gov

CpsB itself is a member of the PHP domain family. nih.gov It was discovered that the purified PHP domain from PolC (PolC(PHP)) could compete with CpsB for this compound inhibition. nih.gov Crucially, this compound was shown to inhibit the ability of PolC(PHP) to hydrolyze p-nitrophenyl thymidine-5’-monophosphate (pNP-TMP), a measure of exonuclease activity. nih.gov This suggests that the essential target of this compound might be the PHP domain of PolC, which could explain the unexpected inhibition of growth in Gram-positive pathogens observed in some studies. nih.gov This finding points to the PHP domain as a potential and previously untapped target for the development of new antibiotics. nih.gov

| Enzyme/Domain | Organism Family | Activity Inhibited by this compound | Reference |

| CpsB (PTP) | Gram-positive bacteria (S. pneumoniae) | Phosphatase activity | nih.gov |

| PolC (PHP domain) | Gram-positive pathogens | Hydrolysis of pNP-TMP (exonuclease activity) | nih.gov |

Targeting the PolC PHP Domain in Gram-Positive Bacteria

This compound has been identified as an inhibitor of the polymerase and histidinol phosphate (B84403) phosphatase (PHP) domain of DNA polymerase C (PolC) in Gram-positive bacteria. nih.gov PolC is a crucial enzyme for DNA replication in these organisms. The PHP domain is a member of a superfamily of phosphoesterases and is essential for the viability of some bacteria, such as S. aureus. nih.gov

Initially, this compound was discovered as an inhibitor of the protein tyrosine phosphatase (PTP) CpsB. nih.govnih.gov However, further investigation revealed that the purified PHP domain from PolC (PolC(PHP)) could compete with CpsB for this compound binding, suggesting a shared or similar binding site. nih.gov This dual inhibition of both CpsB and the PolC PHP domain highlights a novel approach for antibiotic development, targeting a previously unexploited bacterial domain. mdpi.comnih.gov

Mechanistic Insights into Exonuclease Activity Inhibition

The PHP domain of PolC exhibits 3'-5' exonuclease activity, which is a proofreading function that removes misincorporated nucleotides during DNA replication to ensure fidelity. vaia.comresearchgate.netembopress.org This activity is often measured by the hydrolysis of artificial substrates like the 5'-p-nitrophenyl ester of thymidine-5'-monophosphate (pNP-TMP). nih.gov

This compound has been shown to inhibit the ability of the PolC PHP domain to hydrolyze pNP-TMP. mdpi.comnih.gov This indicates that this compound directly interferes with the exonuclease function of the PHP domain. The precise mechanism of this inhibition is still under investigation, but it is believed to involve the binding of this compound to the active site of the PHP domain, thereby preventing the substrate from accessing it. The inhibition of this proofreading activity can lead to an accumulation of mutations and ultimately inhibit bacterial growth.

Spectrum of Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against a range of bacteria, demonstrating a selective spectrum of action.

Selective Inhibition of Gram-Positive Bacterial Growth

Research has shown that this compound unexpectedly inhibits the growth of Gram-positive pathogens. mdpi.comnih.gov This selective activity aligns with the fact that its primary target, PolC, is an essential DNA polymerase in many Gram-positive bacteria but is absent in Gram-negative bacteria. nih.gov The compound's ability to inhibit essential enzymes in this group of bacteria underscores its potential as a narrow-spectrum antibiotic. wikipedia.org

| Bacterial Type | Activity of this compound |

| Gram-Positive Bacteria | Inhibitory |

| Gram-Negative Bacteria | Not reported to be directly inhibited |

Assessment of Anti-infective Efficacy in in vivo Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, is a widely used in vivo model for assessing the efficacy of antimicrobial compounds due to its innate immune system, which shares similarities with that of mammals. dpi.qld.gov.aumdpi.commdpi.com Studies using G. mellonella have demonstrated the potential of various compounds to combat infections in a living organism. nih.govnih.gov

While direct studies assessing the anti-infective efficacy of this compound in G. mellonella models are not extensively detailed in the provided search results, the inhibition of capsule production in Streptococcus pneumoniae by this compound has been shown to increase the attachment of the bacteria to macrophage cell lines. nih.govresearchgate.net This suggests that by reducing this key virulence factor, this compound could potentially enhance the host's ability to clear the infection, a hypothesis that could be further tested in models like G. mellonella.

Elucidation of Structure-Activity Relationships (SAR) for Biological Targets

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective inhibitors.

Identification of Pharmacophores for PTP Inhibition

This compound's ability to inhibit protein tyrosine phosphatases (PTPs) is a key aspect of its biological activity. nih.govnih.gov PTPs are a diverse group of enzymes that regulate various cellular processes. researchgate.netumich.edu The development of PTP inhibitors is an active area of research for various diseases. sid.irdigitellinc.commdpi.com

Structural Determinants for PolC PHP Domain Interaction

This compound has been identified as an inhibitor of the polymerase and histidinol phosphate phosphatase (PHP) domain of DNA polymerase C (PolC), a crucial enzyme in various Gram-positive pathogens. mdpi.comacs.org The PHP domain family of proteins, to which PolC belongs, is found predominantly within bacteria, making it a promising target for novel antimicrobial agents. nih.gov The interaction between this compound and the PolC PHP domain is competitive, as the purified PHP domain from PolC can compete away the inhibitory effect of this compound on another PHP family member, the protein tyrosine phosphatase CpsB. mdpi.comacs.org

The specific target of this compound within the PolC enzyme is the catalytic activity of its PHP domain. nih.gov This has been demonstrated by the ability of this compound to inhibit the hydrolysis of the artificial substrate p-nitrophenyl-thymidine-5’-monophosphate (pNP-TMP) by the PolC PHP domain. mdpi.comacs.org This inhibition suggests that this compound directly interacts with the active site of the domain. The active site of PHP-exonucleases is characterized as a deep pocket, a structural feature that is highly suitable for the binding of small molecule inhibitors like this compound. nih.gov

Unlike many other protein tyrosine phosphatases, the PHP family does not possess the conserved C(X)5R signature motif. nih.govresearchgate.net The essentiality of the PolC PHP domain for the viability of bacteria such as Staphylococcus aureus underscores the significance of inhibitors targeting this domain. nih.gov The inhibitory action of this compound on this essential domain suggests that PolC is a key molecular target for its antibacterial activity, highlighting the therapeutic potential of targeting the PolC PHP domain. mdpi.comacs.org

Impact of Chemical Modifications on Bioactivity Profiles

The bioactivity of fascioquinol-type compounds is significantly influenced by modifications to both the quinone core and the terpene side chain. Comparing this compound with its structural analogs, such as Fascioquinols A and B, reveals key structure-activity relationships.

This compound possesses a linear geranylgeranyl side chain and a sulfate (B86663) group on the hydroquinone (B1673460) ring. mdpi.comrsc.org In contrast, Fascioquinols A and B feature a cyclized diterpene moiety. rsc.org Fascioquinol A is sulfated, whereas Fascioquinol B is its desulfated counterpart. rsc.orgmdpi.com This structural variance leads to different biological activity profiles. While this compound is a noted inhibitor of the PolC PHP domain, Fascioquinols A and B demonstrate potent and selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. rsc.orgmdpi.com

The comparison between Fascioquinol A and B indicates that the sulfate group is not essential for the general Gram-positive antibacterial activity, as both compounds show similar potency. mdpi.com However, the difference in the terpene chain structure—linear in this compound versus cyclized in Fascioquinols A and B—appears to be a critical determinant of the specific molecular target. The linear chain of this compound may confer the specific conformation required for binding to the deep active site pocket of the PolC PHP domain. mdpi.comnih.gov Notably, the fascioquinol class of compounds has been reported to exhibit little to no cytotoxicity against human cancer cell lines, suggesting a degree of selectivity for bacterial targets. rsc.org

Table 1: Comparison of Fascioquinol Analogs

| Compound | Terpene Chain Structure | Modification | Reported Bioactivity |

|---|---|---|---|

| This compound | Linear Geranylgeranyl | Sulfated | Inhibitor of PolC PHP domain and CpsB phosphatase. mdpi.comacs.orgplos.org |

| Fascioquinol A | Cyclized | Sulfated | Gram-positive selective antibacterial activity (S. aureus IC₅₀ 0.9–2.5 µM; B. subtilis IC₅₀ 0.3–7.0 µM). rsc.orgmdpi.com |

| Fascioquinol B | Cyclized | Desulfated | Gram-positive selective antibacterial activity (S. aureus IC₅₀ 0.9–2.5 µM; B. subtilis IC₅₀ 0.3–7.0 µM). rsc.orgmdpi.com |

Advanced Methodological Approaches in Fascioquinol E Research

High-Throughput Screening (HTS) for Target Identification

High-throughput screening (HTS) has been a cornerstone in the initial discovery of Fascioquinol E's biological activity. plos.orgevotec.com This automated process allows for the rapid testing of thousands of compounds against a specific biological target. evotec.commdpi.com In the case of this compound, HTS was pivotal in identifying its inhibitory effects.

A notable application of HTS in this compound research was the screening of a marine extract library against the protein tyrosine phosphatase (PTP) CpsB from Streptococcus pneumoniae. plos.org This screening identified this compound as a potent inhibitor. plos.org The process typically involves several key phases:

Assay Preparation: This involves preparing the necessary reagents and the biological target for screening. labmanager.com

Primary Screen: Large libraries of compounds are rapidly tested to identify initial "hits" that show activity against the target. labmanager.com This is often done in a miniaturized format using microplates. mdpi.com

Secondary Screen and Lead Selection: The initial hits are then subjected to more rigorous testing to confirm their activity and potency, leading to the selection of lead compounds for further investigation. labmanager.com

In the study that identified this compound's effect on CpsB, a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate was employed. plos.org The inhibition of CpsB's ability to dephosphorylate pNPP served as the primary indicator of activity. plos.org This initial finding was then further validated, establishing this compound as a lead compound for inhibiting bacterial capsule production. plos.org

| HTS Parameter | Description | Relevance to this compound |

| Assay Type | Biochemical assay | Measured inhibition of CpsB phosphatase activity. plos.org |

| Target | CpsB protein from S. pneumoniae | Identified as a direct molecular target of this compound. plos.org |

| Screening Library | Marine extract library | Source from which this compound was discovered as a CpsB inhibitor. plos.org |

| Initial Hit | This compound | Showed dominant inhibitory activity against CpsB. plos.org |

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule, like this compound, and its protein target. mdpi.comfmhr.org These methods simulate the binding of a ligand to a receptor at the molecular level, providing insights into binding affinity and the specific interactions that stabilize the complex. mdpi.com

While specific molecular docking studies for this compound are not extensively detailed in the provided results, the general methodology is well-established. mdpi.comfrontiersin.org The process involves:

Target and Ligand Preparation: Creating 3D structures of both the protein target and the ligand.

Docking Simulation: Virtually placing the ligand into the binding site of the protein and evaluating different conformations and orientations. frontiersin.org

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. frontiersin.org The top-scoring poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

These computational approaches are invaluable for rational drug design, helping to optimize lead compounds to improve their binding affinity and specificity. mdpi.com Molecular dynamics simulations can further refine the docked structures and provide a more dynamic picture of the interaction, including the effects of solvent. mdpi.com

Proteomic and Metabolomic Profiling for Pathway Analysis

Proteomics and metabolomics are large-scale "omics" technologies that provide a global snapshot of the proteins and metabolites present in a biological system, respectively. nih.govnwpg.gov.za These approaches are crucial for understanding the broader cellular pathways affected by a compound like this compound.

Proteomic profiling involves the identification and quantification of the entire set of proteins (the proteome) in a cell or tissue under specific conditions. nih.gov This can reveal which proteins are up- or down-regulated in response to treatment with this compound, providing clues about its mechanism of action. nih.govnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for this purpose. frontiersin.org Bioinformatics tools are then employed to perform pathway analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, to identify the biological processes and pathways that are significantly altered. frontiersin.orgmdpi.com

Metabolomic profiling focuses on the comprehensive analysis of small molecules (metabolites) within a biological sample. nwpg.gov.zamdpi.com This can reveal changes in metabolic pathways, such as amino acid metabolism or fatty acid biosynthesis, that are impacted by this compound. mdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) are often used for metabolomic analysis. mdpi.com Similar to proteomics, pathway analysis tools are used to interpret the data and identify affected metabolic pathways. wikipedia.orgplos.org

| Omics Approach | Key Information Provided | Relevance to this compound Research |

| Proteomics | Changes in protein expression levels. | Identification of downstream protein targets and affected signaling pathways. nih.govnih.gov |

| Metabolomics | Alterations in metabolite concentrations. | Elucidation of metabolic pathways modulated by this compound. nwpg.gov.zaresearchgate.net |

Genetic Mutagenesis and Functional Complementation Studies in Bacteria

Genetic mutagenesis and functional complementation are classical genetic techniques used to identify the genes responsible for a particular phenotype and to understand gene function. ebsco.comnih.gov

Genetic mutagenesis involves creating mutations in the genetic material of an organism, such as a bacterium, to identify genes that are involved in a specific process. cedarville.edu For instance, to confirm the target of this compound, one could mutagenize a population of S. pneumoniae and screen for mutants that are resistant to the compound's effects. The gene that is mutated in these resistant strains would be a strong candidate for the molecular target.

Functional complementation is then used to confirm that the identified gene is indeed responsible for the observed phenotype. youtube.comembopress.org This involves introducing a functional copy of the wild-type gene into the mutant strain. youtube.com If the wild-type gene restores the original sensitivity to this compound, it confirms that the mutated gene was responsible for the resistance. This approach can also be used to test the interchangeability of related genes from different species or operons. nih.gov

For example, studies have shown that components of the umu operons from E. coli and Salmonella typhimurium, which are involved in DNA repair and mutagenesis, are reciprocally interchangeable. nih.gov A similar approach could be used to investigate the functional relationship between CpsB and its homologs in other bacteria in the context of this compound inhibition.

Advanced Microscopy Techniques for Cellular Interactions

Advanced microscopy techniques are essential for visualizing the effects of compounds like this compound at a subcellular level and for studying its interactions with cellular components in real-time. mdpi.comchemetrix.co.za

Techniques such as fluorescence microscopy allow researchers to label specific proteins or cellular structures with fluorescent probes to observe their localization and dynamics within the cell. chemetrix.co.za This could be used to visualize the impact of this compound on the distribution of its target protein, CpsB, or to observe changes in the bacterial capsule.

Super-resolution microscopy techniques, such as STORM and PALM, offer even higher resolution, enabling the visualization of molecular interactions at the single-molecule level. mdpi.com These methods could potentially be used to directly observe the binding of fluorescently labeled this compound to its target within the bacterial cell.

Electron microscopy (EM) provides ultrastructural details of the cell, which could be used to examine any morphological changes in bacteria treated with this compound, such as alterations to the cell envelope or capsule. fmi.ch

These advanced imaging techniques provide invaluable spatial and temporal information that complements the biochemical and genetic data, offering a more complete understanding of how this compound exerts its effects on a cellular level. fmi.chnih.gov

Future Directions and Research Perspectives for Fascioquinol E

Development of Next-Generation Anti-virulence Agents

A significant shift in antimicrobial research is the move towards anti-virulence therapies, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives resistance. nih.govgardp.orgwisc.edu Future research on Fascioquinol E could explore its potential as a next-generation anti-virulence agent. The long isoprenoid tail of the molecule is amphipathic, suggesting a potential to interact with and disrupt bacterial membranes. This could interfere with a variety of virulence-associated processes, such as the assembly of secretion systems or the function of membrane-bound sensor kinases that regulate virulence gene expression.

Furthermore, many bacterial communication systems, such as quorum sensing (QS), rely on small molecules to coordinate group behaviors, including biofilm formation and toxin production. mdpi.com The structural complexity of this compound makes it a candidate for interfering with these signaling pathways. Future studies could investigate its ability to inhibit QS receptors or enzymes involved in the synthesis of signaling molecules, thereby disrupting bacterial pathogenicity without being directly bactericidal. mdpi.com

Strategies for Overcoming Antimicrobial Resistance

The global rise of antimicrobial resistance (AMR) necessitates innovative strategies to combat multidrug-resistant pathogens. mdpi.comnih.gov this compound could be investigated as part of several strategies to overcome AMR. One key area of research would be its potential to act as an efflux pump inhibitor (EPI). nih.govnews-medical.net Efflux pumps are membrane proteins that bacteria use to expel antibiotics, and they are a major mechanism of resistance. nih.gov The lipophilic nature of this compound's side chain may allow it to intercalate into the bacterial membrane and interfere with the function of these pumps, potentially restoring the efficacy of existing antibiotics.

Another avenue of exploration is the targeting of non-essential pathways that are nonetheless crucial for the expression of resistance. nih.gov For example, this compound could be screened for its ability to inhibit enzymes that modify or degrade antibiotics, such as β-lactamases. nih.gov By co-administering this compound with a conventional β-lactam antibiotic, it may be possible to protect the antibiotic from inactivation and extend its spectrum of activity against resistant strains.

Exploration of Synergistic Effects with Existing Antimicrobials

Combination therapy, where two or more drugs are used together, is a well-established strategy to enhance therapeutic efficacy and combat resistance. medrxiv.orgmedrxiv.org There is a strong precedent for natural products exhibiting synergistic effects with commercial antibiotics. medrxiv.orgmdpi.comnih.gov Future research should systematically evaluate this compound for synergistic interactions with a panel of conventional antimicrobial agents.

The potential for synergy can be assessed using methods such as the checkerboard microdilution assay, which can determine if the combined effect of two compounds is greater than the sum of their individual effects. medrxiv.org Given this compound's membrane-active potential, it is plausible that it could increase the permeability of the bacterial cell envelope, allowing for enhanced uptake of other antibiotics. This could be particularly effective for antibiotics that have intracellular targets but face challenges in crossing the bacterial cell wall or membrane. mdpi.com

Bio-guided Synthesis and Production Optimization

Assuming this compound is a natural product, its sustainable supply for research and development will be a critical consideration. Marine natural products, for instance, are often found in minute quantities, making their isolation from natural sources impractical for large-scale production. frontiersin.org Future efforts in this area would likely focus on total synthesis or semi-synthetic approaches to produce this compound and its derivatives.

A total synthesis would not only provide a reliable source of the compound but also open up possibilities for structural modifications to optimize its biological activity. mdpi.comnih.gov Furthermore, if the biosynthetic gene cluster responsible for producing this compound in its native organism can be identified, biotechnological production through heterologous expression in a more easily culturable host, such as Escherichia coli or yeast, could be a viable and scalable option. nih.gov This approach also allows for biosynthetic engineering to create novel analogs of the molecule. nih.gov

Investigation of Novel Biological Targets and Therapeutic Pathways

The unique structure of this compound suggests it may interact with novel biological targets that are not addressed by current antimicrobial drugs. The hydroquinone (B1673460) moiety is a well-known redox-active functional group, indicating that this compound could interfere with cellular redox homeostasis or act as an inhibitor of enzymes involved in electron transport chains. nih.gov Isoprenoid quinones are known to be essential components of bacterial respiratory chains, making this a plausible area of investigation. nih.gov

The long isoprenoid chain is a feature of molecules involved in bacterial cell wall biosynthesis and membrane stabilization. rsc.org Therefore, enzymes involved in the bacterial isoprenoid biosynthesis pathway could be potential targets for this compound. rsc.orgbenthamdirect.com Inhibition of this pathway would disrupt multiple essential cellular functions, making it an attractive target for new antibacterial agents. rsc.org

Potential for Analog Design via Fragment-Based and De Novo Approaches

Modern drug discovery often employs computational methods to design new molecules with improved properties. nih.govresearchgate.net Once a lead compound like this compound is identified, fragment-based and de novo design strategies can be used to explore its structure-activity relationship (SAR) and develop optimized analogs. nih.govnih.govresearchgate.net

Q & A

Q. What experimental models are most appropriate for studying Fascioquinol E’s inhibition of bacterial capsule synthesis?

this compound’s activity has been validated in Streptococcus pneumoniae strains (D39 and Type 1) using in vitro enzymatic assays (CpsB PTP inhibition) and in vivo macrophage adhesion assays. Methodologically, researchers should prioritize Gram-positive models initially, followed by Gram-negative validation if investigating cross-species PTP inhibition (e.g., Wzb in E. coli) .

Q. How does this compound’s mechanism of action differ from traditional antibiotics?

Unlike bactericidal agents, this compound suppresses virulence by targeting PTPs critical for capsule synthesis (e.g., CpsB). Researchers should employ phosphatase activity assays (colorimetric pNPP hydrolysis) and capsule quantification methods (ELISA for polysaccharide levels) to distinguish its anti-virulence effects from growth inhibition .

Q. What are the key methodological controls for ensuring specificity in this compound studies?

Include (1) bacterial viability assays (e.g., CFU counts) to confirm non-bactericidal effects, (2) comparator PTP inhibitors (e.g., orthovanadate) to validate target engagement, and (3) genetic knockouts (e.g., ΔCpsB strains) to isolate pathway-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across bacterial strains?

Contradictions may arise from strain-specific PTP structural variations or differential expression of capsule biosynthesis genes. Mitigation strategies:

- Conduct whole-genome sequencing to identify PTP allelic differences.

- Standardize assay conditions (pH, temperature) to minimize variability.

- Use isogenic mutant strains to isolate target effects .

Q. What experimental designs optimize the assessment of this compound’s dual inhibition of CpsB (Gram-positive) and Wzb (Gram-negative) PTPs?

- Comparative enzymology : Measure IC50 values for both enzymes under identical buffer conditions.

- Structural analysis : Use X-ray crystallography or molecular docking to identify conserved binding motifs.

- Functional validation : Test capsule suppression in S. pneumoniae (CpsB-dependent) and E. coli (Wzb-dependent) .

Q. How can this compound’s synergistic potential with β-lactam antibiotics be methodologically evaluated?

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combination therapy.

- Time-kill curves : Compare bacterial survival rates under monotherapy vs. combination treatment.

- Capsule imaging : Use transmission electron microscopy (TEM) to visualize morphological changes .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare efficacy across concentrations or strains.

- Error propagation analysis : Quantify uncertainty in IC50 calculations due to assay variability .

Methodological Best Practices

Validating this compound’s purity and stability in experimental systems

- HPLC-MS : Confirm compound integrity pre/post incubation in bacterial culture media.

- Stability assays : Monitor degradation kinetics under physiological pH/temperature.

- Positive controls : Co-administer protease/phosphatase inhibitors to prevent off-target degradation .

Integrating omics data to elucidate this compound’s broader regulatory effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.